molecular formula C11H9NOS2 B2630888 (5E)-2-mercapto-5-(4-methylbenzylidene)-1,3-thiazol-4(5H)-one CAS No. 2360559-77-7

(5E)-2-mercapto-5-(4-methylbenzylidene)-1,3-thiazol-4(5H)-one

Cat. No.: B2630888
CAS No.: 2360559-77-7
M. Wt: 235.32
InChI Key: RAXPMQHOSGNELK-RMKNXTFCSA-N
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Description

(5E)-2-mercapto-5-(4-methylbenzylidene)-1,3-thiazol-4(5H)-one is an organic compound belonging to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-2-mercapto-5-(4-methylbenzylidene)-1,3-thiazol-4(5H)-one typically involves the condensation of 4-methylbenzaldehyde with thiosemicarbazide, followed by cyclization. The reaction conditions generally include:

  • Condensation Reaction

      Reagents: 4-methylbenzaldehyde, thiosemicarbazide

      Solvent: Ethanol or methanol

      Catalyst: Acidic catalyst such as hydrochloric acid

      Temperature: Room temperature to reflux conditions

      Duration: Several hours to overnight

  • Cyclization Reaction

      Reagents: Intermediate from the condensation reaction

      Catalyst: Base such as sodium hydroxide

      Temperature: Reflux conditions

      Duration: Several hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5E)-2-mercapto-5-(4-methylbenzylidene)-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:

  • Oxidation

      Reagents: Hydrogen peroxide, potassium permanganate

      Conditions: Aqueous or organic solvents, mild to moderate temperatures

      Products: Sulfoxides or sulfones

  • Reduction

      Reagents: Sodium borohydride, lithium aluminum hydride

      Conditions: Anhydrous solvents, low temperatures

      Products: Reduced thiazole derivatives

  • Substitution

      Reagents: Halogenating agents, alkylating agents

      Conditions: Organic solvents, varying temperatures

      Products: Substituted thiazole derivatives

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Ethanol, methanol, dichloromethane

    Catalysts: Acidic or basic catalysts depending on the reaction

Scientific Research Applications

Chemistry

In chemistry, (5E)-2-mercapto-5-(4-methylbenzylidene)-1,3-thiazol-4(5H)-one is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound has shown promise in antimicrobial and antifungal studies. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical research.

Medicine

In medicine, derivatives of this compound are being explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities. The presence of the thiazole ring is crucial for its interaction with biological targets.

Industry

Industrially, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (5E)-2-mercapto-5-(4-methylbenzylidene)-1,3-thiazol-4(5H)-one involves its interaction with molecular targets such as enzymes and receptors. The mercapto group can form covalent bonds with thiol groups in proteins, leading to inhibition or modulation of their activity. The thiazole ring can also participate in π-π interactions and hydrogen bonding, further influencing its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-mercapto-1,3-thiazole
  • 5-(4-methylbenzylidene)-1,3-thiazol-4-one
  • 2-mercapto-5-phenyl-1,3-thiazole

Uniqueness

Compared to similar compounds, (5E)-2-mercapto-5-(4-methylbenzylidene)-1,3-thiazol-4(5H)-one stands out due to the presence of both the mercapto group and the 4-methylbenzylidene moiety. This combination enhances its reactivity and potential for diverse applications. Its unique structure allows for specific interactions with biological targets, making it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

(5E)-5-[(4-methylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NOS2/c1-7-2-4-8(5-3-7)6-9-10(13)12-11(14)15-9/h2-6H,1H3,(H,12,13,14)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAXPMQHOSGNELK-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=C2C(=O)NC(=S)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/2\C(=O)NC(=S)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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